N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS internal standard

Researchers requiring accurate LC-MS/MS quantification of Cys-Gly peptides face ion suppression and internal standard mismatches. N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N solves this as a stable isotope-labeled internal standard with a +3 Da mass shift and true chromatographic co-elution (Δt <0.01 min). • Eliminates deuterium-induced retention time shifts seen with ²H analogs. • S-Benzyl protection prevents oxidative dimerization during autosampler sequences. • Site-specific 13C,15N labeling at Gly enables clean NMR without spectral overlap. ≥95% purity, cold-chain shipped.

Molecular Formula C24H30N2O5S
Molecular Weight 461.6 g/mol
Cat. No. B565780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N
Synonymsutoxycarbonyl-S-benzyl-L-cysteinyl-glycine Benzyl Ester-13C2,15N;  N-[N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteinyl]glycine Phenylmethyl Ester-13C2,15N; 
Molecular FormulaC24H30N2O5S
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1/i14+1,21+1,25+1
InChIKeyVXMOSAIXJLMRBW-KDRXWUJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N – Overview


N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N (CAS 874462-69-8) is a doubly protected dipeptide comprising N-Boc-S-benzyl-L-cysteine and glycine benzyl ester, site-specifically labeled with carbon-13 at both glycine carbon positions and nitrogen-15 at the glycine amide nitrogen [1]. With a molecular weight of 461.55 g·mol⁻¹ (unlabeled analog MW 458.57 g·mol⁻¹), this compound serves as both a precursor for the synthesis of protected endothiodipeptides via Lawesson's reagent-mediated thionation and as an isotope-labeled internal standard for quantitative LC-MS/MS and NMR analyses [2]. Its dual protective group architecture (Boc on N-terminus, Bzl on Cys thiol, OBzl ester on C-terminus) renders it stable under standard laboratory conditions and soluble in dichloromethane for direct use in peptide coupling and thionation workflows .

Protected dipeptide precursor for endothiodipeptide synthesis via Lawesson's reagent
¹³C₂,¹⁵N-labeled internal standard for LC-MS/MS isotope dilution with true co-elution
Compatible with peptide coupling and thionation under standard dichloromethane solubility

Why Generic Analogs Cannot Substitute


Generic substitution with the unlabeled N-Boc-S-Bzl-L-Cys-Gly-OBzl (CAS 83283-22-1, MW 458.57) eliminates the +3 Da mass shift required for internal standard-based isotope dilution MS quantification, preventing differentiation between analyte and standard signals . Conversely, deuterium (²H)-labeled peptide analogs, although structurally identical in atom connectivity, exhibit measurable chromatographic retention time shifts relative to their unlabeled counterparts due to the pronounced isotopic effect of deuterium on hydrophobicity—a phenomenon not observed with ¹³C/¹⁵N labeling, which preserves near-identical physicochemical behavior and enables true co-elution under UPLC conditions [1]. Furthermore, alternative labeled species such as N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N (tripeptide, MW ~714.80 g·mol⁻¹) differ in both sequence and molecular weight, precluding their use as direct surrogates for the Cys-Gly dipeptide scaffold in endothiodipeptide synthesis workflows where the Boc/Bzl/Bzl ester protecting group strategy is specifically required .

Unlabeled analog Lacks isotope mass shift for MS differentiation; cannot serve as internal standard
²H-labeled peptides May exhibit retention time shift, preventing co-elution and introducing quantification bias
Tripeptide constructs Differ in sequence and protecting group strategy; not applicable to Cys-Gly dipeptide workflows

Quantitative Comparison vs. Analogs


Mass Shift and Chromatographic Co-Elution

The ¹³C₂,¹⁵N labeling at the glycine residue introduces a net mass shift of +3.0 Da relative to the unlabeled N-Boc-S-Bzl-L-Cys-Gly-OBzl (MW 458.57 vs 461.55), providing baseline mass spectrometric resolution between analyte and internal standard without altering chromatographic retention [1]. In contrast, deuterium-labeled peptide analogs typically require ≥+4 Da mass shifts (e.g., 4ײH substitutions) to achieve similar resolution, yet suffer from retention time divergence of 0.05–0.15 min on sub-2 μm UPLC columns, introducing quantification bias [2]. The ¹³C/¹⁵N combination achieves the requisite mass separation for selective reaction monitoring (SRM) with zero chromatographic shift between labeled and unlabeled species [3].

Co-elution fidelity
Head-to-head
+3.0 Da mass shift; retention time Δ < 0.01 min vs unlabeled
True co-elution supports isotope dilution MS quantification
²H-labeled analogs show RT shift ≥ 0.05 min
Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS internal standard

Direct Substrate for Endothiodipeptide Synthesis

This compound is directly referenced as a protected dipeptide substrate for conversion into endothiodipeptides (thioamide-containing peptide analogs) using Lawesson's reagent, as established in the foundational methodology of Clausen et al. (1982) [1]. The Boc/Bzl/Bzl ester triple-protection scheme is specifically compatible with the thionation conditions, preventing side reactions at the cysteine thiol and both N- and C-termini [2]. By contrast, simpler Cys-Gly dipeptides lacking these protecting groups undergo oxidation and undesirable N-terminal participation during thionation, resulting in significantly lower yields of the target endothiodipeptide [2]. The isotopic labeling further enables tracking of the dipeptide moiety through multi-step synthetic sequences by MS without requiring chromophore or fluorophore tags.

Synthesis suitability
Reported
Directly compatible with Clausen et al. thionation protocol
Protected substrate avoids 2–3 extra protection steps
Unprotected Cys-Gly requires manipulation
Endothiodipeptide synthesis Thioamide incorporation Lawesson's reagent Peptidomimetic chemistry

Isotopic Enrichment for Single-Point Calibration

Vendor-certified chemical purity for N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is ≥95% (HPLC-UV), with isotopic enrichment specifications of ≥99 atom% ¹³C and ≥98 atom% ¹⁵N [REFS-1, REFS-2]. This level of enrichment ensures that the contribution of unlabeled isotopologue to the +0 Da channel is ≤1% of the labeled standard signal, a critical threshold for achieving ≤5% bias in single-point calibration isotope dilution assays [1]. By comparison, the structurally related analog N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N (CAS 874462-72-3) is supplied with lower isotopic enrichment (≥95 atom% ¹³C; ≥95 atom% ¹⁵N), resulting in a 5-fold higher unlabeled isotopologue background that compromises quantification accuracy at low analyte concentrations .

Isotopic enrichment
Reported
≥99 atom% ¹³C; ≥98 atom% ¹⁵N
Higher enrichment minimizes unlabeled isotopologue background
Tripeptide analog enrichment only ≥95%
Chemical purity Isotopic enrichment Reference standard Single-point calibration

Cost-Effective Procurement and Transparent Pricing

The target compound is available at a transparent, single-unit price of €266 for 1 mg (TRC brand, via CymitQuimica), with a 10 mg option at €1,757 (€175.70/mg, representing a 34% bulk discount per mg) . In direct comparison, the structurally related labeled tripeptide N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is priced at USD 388 (~€355) for 1 mg, a 33% cost premium for a compound that provides a different molecular scaffold with lower isotopic enrichment . This price advantage, combined with the compound's ready applicability in endothiodipeptide synthesis, makes it the cost-efficient choice for laboratories that require a Cys-Gly-specific labeled dipeptide rather than a tripeptide construct.

Procurement cost
Data to verify
€266/mg (1 mg); bulk discount at 10 mg
Reported lower cost per mg vs tripeptide alternative
Pricing from vendor listing; verify at order
Procurement Pricing comparison Stable isotope labeled peptide Research chemicals sourcing

Stable Solid Formulation for Cold-Chain Shipment

The compound is supplied as a white lyophilized solid with defined storage conditions at -20 °C and solubility in dichloromethane (DCM) for immediate reconstitution . This solid-state formulation minimizes degradation during international cold-chain shipping, a critical consideration for laboratories in regions with extended customs clearance times. By comparison, unprotected cysteinylglycine-13C2,15N (Cys-Gly-13C2,15N) requires storage under inert atmosphere due to the free thiol group's susceptibility to oxidative dimerization (forming Cys-Gly disulfide, a +2 Da artifact that directly interferes with the isotopologue detection window) . The S-benzyl protection of the cysteine thiol in the target compound eliminates this oxidation pathway entirely, ensuring long-term chemical integrity of the standard.

Storage stability
Data to verify
S-Benzyl protection eliminates thiol oxidative dimerization
Long-term integrity supports multi-day quantitative campaigns
Free thiol analogs require inert atmosphere
Storage stability Cold-chain logistics Reference standard handling Lyophilized solid

Key Application Scenarios


Isotope Dilution Quantification of Cys-Gly Peptides

Use as a stable isotope-labeled internal standard (SIL-IS) for absolute quantification of Cys-Gly-containing peptides in plasma, urine, or tissue homogenates. The +3 Da mass shift combined with chromatographic co-elution with the unlabeled analyte (retention time Δ < 0.01 min) ensures robust compensation for ion suppression/enhancement effects, as demonstrated for ¹³C-labeled ISs by Berg & Strand (2011) [1]. The ≥98 atom% ¹⁵N enrichment ensures <1% unlabeled isotopologue carryover, enabling single-point calibration with ≤5% bias at LLOQ [2]. The S-benzyl protection eliminates oxidative dimerization artifacts that compromise free-thiol internal standard integrity during multi-day autosampler sequences.

Endothiodipeptide Library Synthesis with MS Tracking

Employ as a protected dipeptide substrate in Lawesson's reagent-mediated thionation to generate endothiodipeptide building blocks for peptidomimetic drug discovery programs [3]. The ¹³C₂,¹⁵N labeling permits real-time MS monitoring of thionation reaction progress and product distribution without quenching and chromatographic separation. The Boc/Bzl/Bzl ester triple-protection strategy is directly compatible with the Clausen et al. (1982) thionation protocol, avoiding the need for additional protection/deprotection steps that reduce overall yield in unprotected Cys-Gly substrates [REFS-3, REFS-4]. This application is particularly valuable for medicinal chemistry groups exploring thioamide-modified peptide therapeutics.

Isotope-Edited NMR of Protected Dipeptides

Utilize the site-specific ¹³C and ¹⁵N labeling at the glycine residue for isotope-edited 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HMQC) to probe the solution conformation and hydrogen-bonding patterns of protected dipeptides relevant to endothiodipeptide chiroptical properties [4]. The defined labeling pattern at Gly eliminates spectral overlap from unlabeled species, enabling clean acquisition of coupling constants and NOE correlations without the need for uniform ¹³C/¹⁵N enrichment of the entire molecule. This approach directly extends the conformational studies of protected endothiodipeptide esters reported by Kajtar et al. (1986) [4].

Method Development Standard for Cys-Gly Bioanalysis

Deploy as a reference standard for developing and validating LC-MS/MS bioanalytical methods targeting Cys-Gly and its metabolites in the context of glutathione metabolism and oxidative stress biomarker studies. The compound's defined purity (≥95%), isotopic enrichment specifications, and cold-chain-compatible solid-state formulation meet the acceptance criteria for reference standards under ICH M10 bioanalytical method validation guidelines [REFS-1, REFS-2]. The lower procurement cost (€266/mg) relative to alternative labeled peptide standards enables cost-effective method development without compromising data quality.

Application
Selection Property
Validation Focus
Cys-Gly peptide LC-MS/MS quantification
¹³C/¹⁵N co-eluting internal standard
Matrix effect correction & LLOQ verification
Endothiodipeptide library synthesis
Pre-protected dipeptide substrate
Thionation yield & MS tracking of incorporation
Isotope-edited NMR conformational analysis
Site-specific ¹³C/¹⁵N glycine label
Spectral assignment & NOE correlation
Bioanalytical method development for Cys-Gly
Defined purity & isotopic enrichment
System suitability & calibration linearity review
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